Benzoic acid;thietan-3-ol Benzoic acid;thietan-3-ol
Brand Name: Vulcanchem
CAS No.: 25435-27-2
VCID: VC19667107
InChI: InChI=1S/C7H6O2.C3H6OS/c8-7(9)6-4-2-1-3-5-6;4-3-1-5-2-3/h1-5H,(H,8,9);3-4H,1-2H2
SMILES:
Molecular Formula: C10H12O3S
Molecular Weight: 212.27 g/mol

Benzoic acid;thietan-3-ol

CAS No.: 25435-27-2

Cat. No.: VC19667107

Molecular Formula: C10H12O3S

Molecular Weight: 212.27 g/mol

* For research use only. Not for human or veterinary use.

Benzoic acid;thietan-3-ol - 25435-27-2

Specification

CAS No. 25435-27-2
Molecular Formula C10H12O3S
Molecular Weight 212.27 g/mol
IUPAC Name benzoic acid;thietan-3-ol
Standard InChI InChI=1S/C7H6O2.C3H6OS/c8-7(9)6-4-2-1-3-5-6;4-3-1-5-2-3/h1-5H,(H,8,9);3-4H,1-2H2
Standard InChI Key WTAVDGABRSLXBU-UHFFFAOYSA-N
Canonical SMILES C1C(CS1)O.C1=CC=C(C=C1)C(=O)O

Introduction

Structural and Molecular Characteristics

Benzoic acid-thietan-3-ol (C₁₀H₁₂O₃S) features a benzoic acid moiety linked to a thietan-3-ol ring, a four-membered sulfur-containing heterocycle. The thietane ring introduces significant ring strain, enhancing its reactivity in nucleophilic and electrophilic transformations . The compound’s IUPAC name, benzoic acid;thietan-3-ol, reflects its dual-component nature, with the carboxylic acid group (-COOH) and hydroxyl-bearing thietane contributing distinct electronic and steric properties.

Key physicochemical parameters include:

PropertyValue
Molecular Weight212.27 g/mol
LogP (Octanol-Water)1.84
pKa (Thietan-3-ol OH)~9.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

The thietan-3-ol component acts as a bioisostere for carboxylic acids, mimicking their hydrogen-bonding capabilities while offering improved metabolic stability . This property is critical in drug design, where carboxylate groups often suffer from rapid clearance.

Synthetic Methodologies

Epichlorohydrin-Hydrogen Sulfide Reaction

Industrial-scale synthesis employs epichlorohydrin and hydrogen sulfide (H₂S) in the presence of potassium hydroxide (KOH). The reaction proceeds through nucleophilic attack of hydrosulfide (SH⁻) on the epoxide, followed by ring closure to form thietan-3-ol :
Epichlorohydrin+H2SKOHThietan-3-ol+HCl\text{Epichlorohydrin} + \text{H}_2\text{S} \xrightarrow{\text{KOH}} \text{Thietan-3-ol} + \text{HCl}

Grignard Reagent-Mediated Synthesis

Recent advances utilize organometallic reagents for stereoselective synthesis. For instance, treatment of thietanone with a Grignard reagent (e.g., iPrMgCl·LiCl) yields 3-substituted thietan-3-ol derivatives :
Thietanone+R-MgX3-R-Thietan-3-ol\text{Thietanone} + \text{R-MgX} \rightarrow \text{3-R-Thietan-3-ol}
This method achieves high regioselectivity and is adaptable to aromatic substituents, such as benzo[d] dioxol-5-yl groups .

Chemical Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: Thietan-3-ol undergoes oxidation with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) to form sulfoxides (R-SO-R') and sulfones (R-SO₂-R') . These derivatives are pivotal in modulating compound polarity for pharmacokinetic optimization.

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the hydroxyl group to a thiol (-SH), enabling conjugation with biomolecules or polymers .

Nucleophilic Substitution

The thietane ring’s strain facilitates nucleophilic attacks. For example, alkyl halides react with thietan-3-ol to form thioethers, while amines yield sulfonamides . Such reactions are exploited in prodrug design to enhance solubility.

Tautomerization and Hydrogen Bonding

In aqueous solutions, thietan-3-ol exhibits keto-enol tautomerism, influencing its interaction with biological targets. The enol form participates in "head-to-tail" hydrogen bonding, mimicking carboxylate dimers . This behavior underpins its utility as a bioisostere in kinase inhibitors .

Pharmaceutical and Biological Applications

Bioisosteric Replacement in Drug Design

Thietan-3-ol serves as a carboxylic acid surrogate in PI3K inhibitors, improving oral bioavailability and reducing off-target effects. For example, triazolsulfone 95 (Figure 1), incorporating a thietane moiety, demonstrated an IC₅₀ of 0.10 µM against NaV1.7 with 124-fold selectivity over NaV1.5 . Its low clearance (0.068 L/h/kg) and 140% oral bioavailability highlight its pharmacokinetic advantages .

Nucleoside Analog Synthesis

Thietan-3-ol derivatives are precursors to thietanose nucleosides, which exhibit antiviral and anticancer activity. A 2024 study detailed the synthesis of 128 and 131 (Scheme 25), thietane-fused nucleosides with modified sugar backbones for enhanced nuclease resistance .

Industrial and Material Science Uses

  • Plasticizers: Transesterification of methyl benzoate with diols yields glycol benzoates, phthalate-free plasticizers used in PVC manufacturing .

  • Preservatives: Benzoic acid’s antimicrobial properties are retained in the hybrid compound, extending shelf life in acidic foods (pH ≤ 4.5) .

Comparative Analysis with Structural Analogs

Thietan-3-ol vs. Oxetan-3-ol

Replacing sulfur with oxygen in oxetan-3-ol reduces ring strain (Table 2), lowering reactivity but improving metabolic stability. Thietan-3-ol’s higher lipophilicity (LogP 1.84 vs. 0.92) enhances membrane permeability, favoring central nervous system (CNS) drug delivery .

PropertyThietan-3-olOxetan-3-ol
Ring Strain Energy25 kcal/mol18 kcal/mol
LogP1.840.92
pKa~9.5~12.1

Thietan-3-ol vs. Cyclopentanediones

Cyclopentanediones, another carboxylate bioisostere class, exhibit superior acidity (pKa ~4) but comparable LogP values (~3.0) . Thietan-3-ol’s smaller ring size enables tighter target binding, as evidenced in PI3K inhibitor 95 .

Recent Research Advancements

Catalytic Asymmetric Synthesis

A 2024 ACS study reported enantioselective synthesis of 3,3-disubstituted thietane dioxides using chiral palladium catalysts, achieving >90% enantiomeric excess (ee) . This breakthrough enables access to stereochemically complex analogs for structure-activity relationship (SAR) studies.

In Vivo Pharmacokinetic Profiling

Oral administration of thietan-3-ol derivatives in murine models revealed rapid absorption (Tₘₐₓ 1.2 h) and prolonged half-life (t₁/₂ 3.7 h), attributed to reduced cytochrome P450 metabolism . These properties position the compound as a viable candidate for once-daily dosing regimens.

Computational Modeling Insights

Density functional theory (DFT) calculations predict that thietan-3-ol’s ring strain lowers activation energy for nucleophilic substitution by 8–12 kcal/mol compared to oxetanes . This aligns with experimental observations of faster reaction kinetics in SN2 mechanisms .

Challenges and Future Directions

Despite its promise, benzoic acid-thietan-3-ol faces scalability hurdles in Grignard-based syntheses due to stringent anhydrous conditions . Future work may explore flow chemistry approaches to improve yield and reproducibility. Additionally, long-term toxicity studies are needed to assess sulfone metabolite accumulation in renal tissues.

Emerging applications in photopharmacology, where light-responsive thietane derivatives enable spatiotemporal control of drug activity, represent a frontier for targeted therapies. Collaborative efforts between synthetic chemists and pharmacologists will be essential to fully realize this compound’s potential.

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